4-Methyl-3-phenylpentan-2-one
Overview
Description
4-Methyl-3-phenylpentan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Temperature-Dependent Solvent Effects in Photochemistry : The photochemistry of 1-phenylpentan-1-one and its derivatives, including the structure similar to 4-methyl-3-phenylpentan-2-one, indicates temperature-dependent reactivity in the presence of solvents and weak bases, which is crucial for understanding their photochemical behaviors (Klán & Literák, 1999).
Characterization of Designer Drugs : A study on designer drugs like pentedrone, a compound structurally related to this compound, has provided insights into their mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data. This is significant for the forensic analysis of such compounds (Westphal et al., 2012).
Synthesis of Ketones and Diones : Research demonstrates the synthesis of compounds like 1-phenylpentane-1,4-diones and related ketones using organophosphine-catalyzed reactions. This approach offers high selectivity and mild reaction conditions, which are valuable in the synthesis of complex organic compounds (Zhang et al., 2010).
Discovery of Natural Diols and Anti-inflammatory Compounds : The isolation of natural diols and anti-inflammatory compounds from Streptomyces sp., including compounds similar to this compound, opens up possibilities for new drug leads and therapeutic agents (Jiang et al., 2019).
Cyclialkylation of Arylpentanols : Research on the cyclialkylation of arylpentanols to indene derivatives, involving compounds analogous to this compound, contributes to the understanding of complex organic reaction mechanisms and rearrangements (Giovannini & Pasquier, 2002).
Anticancer Activity of Organotin(IV) Complexes : A study investigating amino acetate functionalized Schiff base organotin(IV) complexes, related to this compound, shows promise in anticancer drug development due to their significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Catalytic Conversions of Phenylpentane : The study of the catalytic conversions of 3-phenylpentane, a structurally similar compound to this compound, on silica-alumina catalysts, provides insights into reaction mechanisms that are crucial in industrial chemical processes (Dimitrov & Ignatiev, 1967).
Aldol Condensation Monitoring : Research on the aldol condensation of ketones like pentan-3-one on activated alumina, monitored via carbon-13 nuclear magnetic resonance spectroscopy, contributes to the understanding of surface-catalyzed reactions, which is important in various chemical synthesis processes (Bell et al., 1984).
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-phenylpentan-2-one is the Transient Receptor Potential Vanilloid 2 (TRPV2) channel . TRPV2 is a non-selective cation channel that contributes to various cellular processes such as cytokine production, differentiation, phagocytosis, and migration .
Mode of Action
This compound, also known as IV2-1, is a potent inhibitor of heterologously expressed TRPV2 channels . IV2-1 inhibits TRPV2-mediated Ca2+ influx in macrophages .
Biochemical Pathways
The inhibition of TRPV2 channels by this compound affects the calcium signaling pathway . This compound shapes Ca2+ microdomains predominantly at the margin of macrophages .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and blood-brain barrier permeability . It is an inhibitor of CYP2D6, an enzyme involved in drug metabolism .
Result of Action
The inhibition of TRPV2 channels by this compound results in the attenuation of macrophage phagocytosis . Moreover, TRPV2 inhibition inhibits lipopolysaccharide-induced migration of macrophages .
Properties
IUPAC Name |
4-methyl-3-phenylpentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKWWBUKMPBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379795 | |
Record name | 4-methyl-3-phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15934-57-3 | |
Record name | 4-methyl-3-phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.